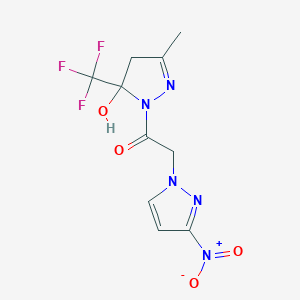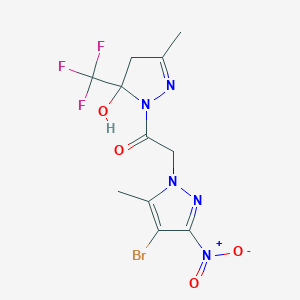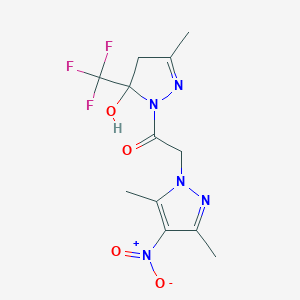
1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine exhibits low toxicity and high selectivity towards cancer cells. This compound has also been reported to exhibit anti-angiogenic activity, which is essential for the prevention of tumor growth and metastasis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are responsible for the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for the development of new anticancer drugs. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the research and development of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine. One of the potential applications of this compound is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, this compound has shown potential in the treatment of inflammatory diseases, and further studies are needed to explore its therapeutic potential in this area. Finally, the synthesis of this compound could be optimized to improve its yield and reduce the complexity of the process.
Conclusion:
In conclusion, 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is a novel compound that has shown promising results in various scientific research studies. This compound has potential applications in the development of new anticancer drugs and the treatment of inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound and to explore its therapeutic potential in these areas.
Métodos De Síntesis
The synthesis of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine has been reported in various scientific literature. One of the commonly used methods for the synthesis of this compound involves the reaction of 2-furoic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to obtain the furoyl-NHS ester. This ester is then reacted with 1-(2,3-Diphenylacryloyl)piperazine in the presence of a base to yield the desired compound.
Aplicaciones Científicas De Investigación
1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine has shown promising results in various scientific research studies. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C24H22N2O3 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C24H22N2O3/c27-23(25-13-15-26(16-14-25)24(28)22-12-7-17-29-22)21(20-10-5-2-6-11-20)18-19-8-3-1-4-9-19/h1-12,17-18H,13-16H2/b21-18+ |
Clave InChI |
NQAQXVLQZRVEPR-DYTRJAOYSA-N |
SMILES isomérico |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)

![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)


![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
